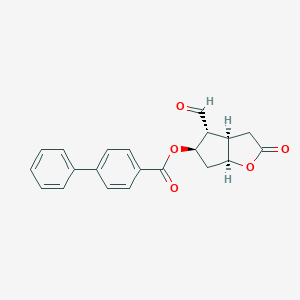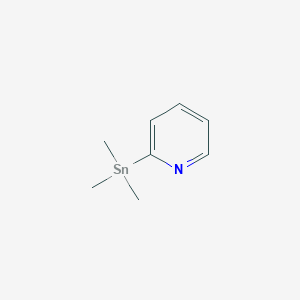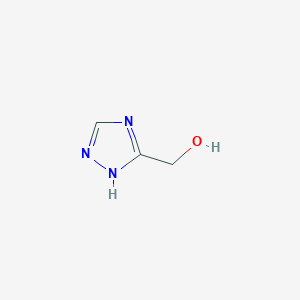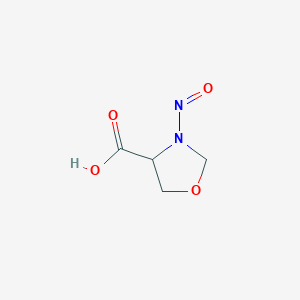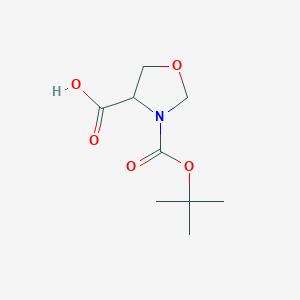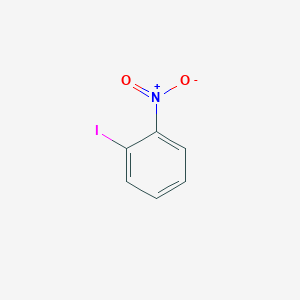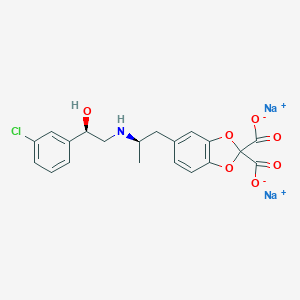
CL-316243
Descripción general
Descripción
Aplicaciones Científicas De Investigación
CL 316243 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Mecanismo De Acción
CL 316243 ejerce sus efectos activando selectivamente los receptores β3-adrenérgicos, que se encuentran principalmente en el tejido adiposo . Tras la activación, estos receptores estimulan la descomposición de la grasa (lipólisis) y aumentan la producción de calor (termogénesis) en el tejido adiposo marrón . Este proceso implica la activación de vías de señalización, incluyendo la vía del monofosfato de adenosina cíclico (cAMP), que lleva a la activación de la proteína quinasa A (PKA) y la posterior fosforilación de las proteínas diana .
Análisis Bioquímico
Biochemical Properties
CL-316243 interacts with the β3-adrenoceptor, a G protein-coupled receptor predominantly found in adipose tissue . The interaction between this compound and the β3-adrenoceptor triggers a cascade of biochemical reactions that lead to the stimulation of adipocyte lipolysis and increased thermogenesis in brown adipose tissue .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In adipocytes, it stimulates lipolysis, leading to the breakdown of stored triglycerides into free fatty acids . In brown adipose tissue, this compound increases thermogenesis, the process of heat production, thereby increasing the metabolic rate .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the β3-adrenoceptor. This binding activates the receptor, leading to the stimulation of adenylate cyclase and an increase in cyclic AMP levels. The elevated cyclic AMP levels then activate protein kinase A, which in turn phosphorylates and activates hormone-sensitive lipase, leading to the breakdown of triglycerides in adipocytes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, chronic treatment with this compound led to a significant downregulation of retinaldehyde dehydrogenases, including ALDH1A1 in the adipose tissue of MKR mice .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in a study using the triple transgenic mouse model of Alzheimer’s disease, this compound was administered at a dose of 1 mg/kg/day. This treatment decreased body weight and improved peripheral glucose metabolism and brown adipose tissue thermogenesis in both non-transgenic and transgenic mice .
Metabolic Pathways
This compound is involved in the adrenergic signaling pathway, which plays a crucial role in the regulation of lipolysis and thermogenesis in adipose tissue . It interacts with the β3-adrenoceptor, leading to the activation of adenylate cyclase and an increase in cyclic AMP levels, which then triggers a cascade of biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is not well-defined. Given that its primary target, the β3-adrenoceptor, is a membrane-bound receptor, it is likely that this compound localizes to the cell membrane where it can interact with its target .
Métodos De Preparación
Análisis De Reacciones Químicas
CL 316243 experimenta varias reacciones químicas, incluyendo:
Oxidación: Esta reacción puede modificar los grupos funcionales en el compuesto, lo que podría alterar su actividad.
Reducción: Las reacciones de reducción se pueden utilizar para modificar grupos funcionales específicos, como reducir las cetonas a alcoholes.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados.
Comparación Con Compuestos Similares
CL 316243 es único en su alta selectividad para los receptores β3-adrenérgicos en comparación con otros receptores adrenérgicos . Los compuestos similares incluyen:
BRL 37344: Otro agonista β3-adrenérgico con efectos lipolíticos y termogénicos similares.
Mirabegron: Un agonista β3-adrenérgico utilizado clínicamente para tratar la vejiga hiperactiva.
CL 316243 destaca por su alta potencia y selectividad, lo que lo convierte en una herramienta valiosa tanto en la investigación como en las posibles aplicaciones terapéuticas .
Propiedades
IUPAC Name |
disodium;5-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO7.2Na/c1-11(22-10-15(23)13-3-2-4-14(21)9-13)7-12-5-6-16-17(8-12)29-20(28-16,18(24)25)19(26)27;;/h2-6,8-9,11,15,22-23H,7,10H2,1H3,(H,24,25)(H,26,27);;/q;2*+1/p-2/t11-,15+;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZBPOHHSBDTJQ-CFOQQKEYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OC(O2)(C(=O)[O-])C(=O)[O-])NCC(C3=CC(=CC=C3)Cl)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC2=C(C=C1)OC(O2)(C(=O)[O-])C(=O)[O-])NC[C@@H](C3=CC(=CC=C3)Cl)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNNa2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041004 | |
| Record name | Disodium (R,R)-5-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)-amino)propyl)-1,3-benzodioxole-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138908-40-4 | |
| Record name | Disodium (R,R)-5-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)-amino)propyl)-1,3-benzodioxole-2,3-dicarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138908404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium (R,R)-5-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)-amino)propyl)-1,3-benzodioxole-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CL-316243 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CF9MRO9QWW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



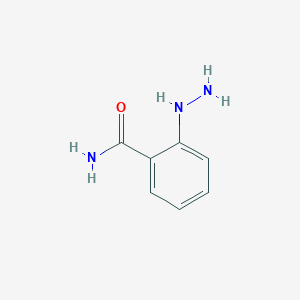
![(3Ar,4R,5R,6aS)-5-[tert-butyl(dimethyl)silyl]oxy-4-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B31304.png)

![[(3aR,4R,5R,6aS)-4-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B31306.png)
![(3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B31310.png)
